(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether
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Overview
Description
(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
- The compound’s primary targets are specific proteins or enzymes within cells. Unfortunately, I couldn’t find direct information on the exact targets for this specific compound. However, thiazole derivatives, in general, have diverse biological activities and can interact with various cellular components .
Target of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether typically involves the reaction of 2-chloro-1,3-thiazole with phenol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products with different substituents on the thiazole ring.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methyl phenyl ether: Unique due to its specific substitution pattern and chemical properties.
(2-Chloro-1,3-thiazol-5-yl)methyl methyl ether: Similar structure but with a methyl group instead of a phenyl group.
(2-Chloro-1,3-thiazol-5-yl)methyl ethyl ether: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its combination of a thiazole ring and a phenyl ether moiety, which imparts specific chemical reactivity and biological activity not found in its analogs .
Properties
IUPAC Name |
2-chloro-5-(phenoxymethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-10-12-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLDULIVLVOTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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